molecular formula C8H12Si B8645361 1,1-Divinyl-1-Silacyclopent-3-ene CAS No. 140658-42-0

1,1-Divinyl-1-Silacyclopent-3-ene

Cat. No. B8645361
CAS RN: 140658-42-0
M. Wt: 136.27 g/mol
InChI Key: RQNCZBNUAPRNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Divinyl-1-Silacyclopent-3-ene is a useful research compound. Its molecular formula is C8H12Si and its molecular weight is 136.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Divinyl-1-Silacyclopent-3-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Divinyl-1-Silacyclopent-3-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

140658-42-0

Product Name

1,1-Divinyl-1-Silacyclopent-3-ene

Molecular Formula

C8H12Si

Molecular Weight

136.27 g/mol

IUPAC Name

1,1-bis(ethenyl)-2,5-dihydrosilole

InChI

InChI=1S/C8H12Si/c1-3-9(4-2)7-5-6-8-9/h3-6H,1-2,7-8H2

InChI Key

RQNCZBNUAPRNGX-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]1(CC=CC1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L three neck flask equipped with a Teflon covered magnetic stirring bar, reflux condenser and a pressure equalizing addition funnel. Vinyl magnesium bromide (0.5 mol) in THF 350 mL was placed in the reaction flask. The flask and its contents were cooled to 0° C. in an ice water bath. 1,1-Dichloro-1-silacyclopent-3-ene (Damrauer, R.; Simon, R.; Laporterie, A.; Manuel, G.; Park, Y. T.; Weber, W. P. J. Organomet. Chem., 1990, 391, 7) (11 g, 72 mmol) dissolved in 20 mL of THF was placed in the addition funnel and was added dropwise to reaction flask. The reaction was allowed to slowly warm to room temperature over 6 hours. The reaction mixture was poured into ice cold solution of saturated aqueous ammonium chloride. Ether (200 mL) was added and the organic layer was washed with an equal volume of water (3×). The organic layer was dried over anhydrous calcium chloride, filtered and the volatile organic solvents were removed by distillation through a 15 cm vacuum jacketed Bigreux column at atmospheric pressure. The product was distilled under reduced pressure. A fraction bp 43°-45° C./16 mm Hg, 9.4 g, 95% yield was obtained. 1H NMR: 1.44(d,4H, J=1 Hz), 5.87(t,2H, J=1 Hz), 5.81(dd,2H, J=20 and 3.9 Hz), 6.06(dd,2H, J=14.5 and 3.9 Hz), 6.22(dd,2H, J=20 and 14.5 Hz). 13C NMR: 15.46, 130.71, 134.00, 135.02. 29Si NMR: 1.56. IR: 3040, 3020, 2940, 2885, 1605, 1400, 1200, 1095, 1000., 950, 9430, 815, 795, 725, 690 cm-1. UV nm ζ: 207 (2.5×103). Anal. Calc. for C8H12Si: C, 70.51; H, 8.88. Found: C, 70.96; H, 9.06.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

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